Cas no 1644539-04-7 (Eptinezumab)

Eptinezumab is a monoclonal antibody designed for the preventive treatment of migraine in adults. It selectively targets calcitonin gene-related peptide (CGRP), a neuropeptide implicated in migraine pathophysiology. Administered intravenously, eptinezumab offers rapid onset of action, with clinical effects observed as early as one day post-infusion. Its extended half-life allows for quarterly dosing, enhancing patient compliance. Clinical trials have demonstrated significant reductions in monthly migraine days and improved quality of life for chronic and episodic migraine sufferers. The molecule's high specificity for CGRP minimizes off-target interactions, contributing to a favorable safety profile. Eptinezumab represents a targeted therapeutic option for migraine prevention, particularly for patients with inadequate response to conventional treatments.
Eptinezumab structure
Eptinezumab structure
Product name:Eptinezumab
CAS No:1644539-04-7
MF:
MW:
CID:4724010

Eptinezumab Chemical and Physical Properties

Names and Identifiers

    • Eptinezumab
    • Research Grade Eptinezumab(DHC22403)
    • Eptinezumab (anti-CGRP)

Eptinezumab Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
MedChemExpress
HY-P99017-1mg
Eptinezumab
1644539-04-7 99.90%
1mg
¥1200 2024-04-19
MedChemExpress
HY-P99017-10mg
Eptinezumab
1644539-04-7 99.90%
10mg
¥6100 2024-04-19
MedChemExpress
HY-P99017-5mg
Eptinezumab
1644539-04-7 99.90%
5mg
¥3600 2024-04-19
1PlusChem
1P00ATSS-1mg
Eptinezumab
1644539-04-7 99%
1mg
$407.00 2023-12-20
1PlusChem
1P00ATSS-5mg
Eptinezumab
1644539-04-7 99%
5mg
$1037.00 2023-12-20

Additional information on Eptinezumab

Eptinezumab (CAS No. 1644539-04-7): A Breakthrough in Migraine Prevention Therapy

In the rapidly evolving field of migraine therapeutics, Eptinezumab (CAS No. 1644539-04-7) has emerged as a groundbreaking calcitonin gene-related peptide (CGRP) inhibitor. This monoclonal antibody, developed by Lundbeck, represents a paradigm shift in the preventive treatment of chronic migraine, offering hope to millions of patients worldwide who suffer from this debilitating neurological disorder.

The molecular mechanism of Eptinezumab centers on its high-affinity binding to CGRP, a neuropeptide implicated in migraine pathophysiology. Unlike traditional migraine medications that target symptoms after onset, this intravenous migraine prevention drug proactively blocks the CGRP pathway, preventing the cascade of events that lead to migraine attacks. Its unique quarterly dosing regimen (administered every 12 weeks) provides sustained protection, making it particularly valuable for patients with high-frequency episodic migraine or chronic migraine.

Clinical trials have demonstrated that Eptinezumab treatment can reduce monthly migraine days by 50% or more in a significant proportion of patients. The PROMISE-1 and PROMISE-2 studies, which included over 1,700 patients, showed rapid onset of action with some patients experiencing benefits within 24 hours of infusion. These findings address a critical unmet need in migraine management - the demand for fast-acting preventive therapies.

From a pharmacological perspective, Eptinezumab (molecular weight approximately 148 kDa) exhibits favorable pharmacokinetics with a half-life of about 27 days. Its large molecular size prevents crossing the blood-brain barrier, yet it effectively modulates peripheral CGRP activity. The drug's safety profile appears comparable to placebo in clinical trials, with the most common adverse events being nasopharyngitis and hypersensitivity reactions.

The development of CGRP monoclonal antibodies like Eptinezumab reflects broader trends in precision medicine for neurological disorders. As researchers better understand migraine subtypes and biomarkers, targeted therapies are replacing the traditional trial-and-error approach. This aligns with growing patient demand for personalized migraine treatment options that consider individual pathophysiology and treatment response patterns.

Healthcare providers considering Eptinezumab therapy should note its specific indications: for preventive treatment of migraine in adults. The recommended dosage is 100 mg administered intravenously every 12 weeks, with some patients potentially benefiting from a 300 mg dose. Real-world evidence continues to accumulate regarding its effectiveness in various patient subgroups, including those with medication-overuse headache or previous inadequate response to oral preventives.

Comparative effectiveness research is increasingly important as multiple CGRP inhibitors enter the market. While all target the same pathway, differences in administration (intravenous vs subcutaneous), dosing frequency, and individual patient responses mean that Eptinezumab may be preferable for certain patients. Ongoing studies are investigating its potential in refractory migraine and other headache disorders, potentially expanding its therapeutic applications.

The economic aspects of Eptinezumab treatment warrant consideration, given its biologic nature and specialized administration requirements. Cost-effectiveness analyses must account for reduced acute medication use, fewer emergency department visits, and improved quality of life. These factors are particularly relevant as healthcare systems worldwide grapple with the substantial economic burden of migraine, estimated at billions annually in lost productivity and medical costs.

Looking ahead, research directions for Eptinezumab include investigations into optimal treatment duration, potential combination therapies, and biomarkers predictive of response. The drug's development exemplifies how advances in neuroimmunology and antibody engineering are transforming migraine care. As clinical experience grows, protocols may emerge for tailoring treatment based on attack characteristics, comorbidities, or genetic factors.

For patients and clinicians navigating the expanding landscape of migraine prevention options, Eptinezumab offers a valuable addition to the therapeutic armamentarium. Its unique pharmacological profile, administration route, and demonstrated efficacy position it as an important option for appropriate patients. Ongoing post-marketing surveillance and real-world studies will further clarify its role in migraine management algorithms and long-term outcomes.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1644539-04-7)Eptinezumab
A1013933
Purity:99%/99%/99%
Quantity:1mg/5mg/10mg
Price ($):150.0/451.0/765.0